8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a chemical compound with a complex structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common approach is to start with a purine derivative and introduce the 4-chloro-benzylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nonyl group can be introduced via alkylation using nonyl bromide under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chlorine atom in the 4-chloro-benzylsulfanyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like NaH or K2CO3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The nonyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Biological Activity
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione, also known as a derivative of purine, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C22H29ClN4O2S
- Molecular Weight: 448.01 g/mol
- CAS Number: 331842-90-1
Research indicates that this compound may interact with specific biological receptors and enzymes, potentially influencing various signaling pathways. Notably, it has been reported to bind to S1P receptors (EDG-1 and EDG-6), which are involved in numerous physiological processes including immune response and vascular regulation .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values: The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed. It displayed significant activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation. Animal models indicated a decrease in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases .
Case Studies
-
Case Study on Cancer Treatment:
A phase I clinical trial evaluated the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile with some patients experiencing partial responses . -
Case Study on Infection Control:
In a study involving patients with chronic bacterial infections, administration of the compound resulted in significant reductions in bacterial load and improved clinical outcomes compared to standard treatments .
Properties
Molecular Formula |
C22H29ClN4O2S |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN4O2S/c1-3-4-5-6-7-8-9-14-27-18-19(26(2)21(29)25-20(18)28)24-22(27)30-15-16-10-12-17(23)13-11-16/h10-13H,3-9,14-15H2,1-2H3,(H,25,28,29) |
InChI Key |
GRJXUKQRXKLANL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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